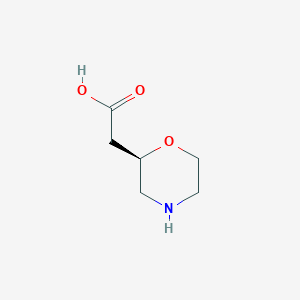

(R)-2-Morpholineacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2R)-morpholin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-6(9)3-5-4-7-1-2-10-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCXRVFSIAWFMA-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CN1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363788 | |

| Record name | (R)-2-Morpholineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257854-97-9 | |

| Record name | (R)-2-Morpholineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of (R)-2-Morpholineacetic acid

An In-Depth Technical Guide to the Synthesis of (R)-2-Morpholineacetic Acid

Introduction

This compound is a crucial chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of pharmaceuticals. Its constrained cyclic ether motif and chiral carboxylic acid functionality make it a valuable scaffold for introducing specific stereochemistry and physicochemical properties into drug candidates. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining enantiomerically pure this compound, designed for researchers, scientists, and drug development professionals. We will delve into the intricacies of classical resolution, asymmetric synthesis, and enzymatic methods, offering detailed protocols, mechanistic insights, and comparative data to inform your synthetic planning.

I. Chiral Resolution of Racemic 2-Morpholineacetic Acid

Classical resolution of a racemic mixture remains a robust and widely implemented strategy for accessing enantiomerically pure compounds. This approach relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization.

A. Diastereomeric Salt Formation with (R)-(-)-1-Phenylethylamine

One of the most effective methods for the resolution of racemic 2-morpholineacetic acid involves the use of (R)-(-)-1-phenylethylamine as the resolving agent. This process capitalizes on the differential solubility of the resulting diastereomeric salts.

Mechanistic Rationale

The carboxylic acid group of racemic 2-morpholineacetic acid reacts with the amine group of (R)-(-)-1-phenylethylamine to form a pair of diastereomeric salts: ((R)-2-morpholineacetate)-((R)-1-phenylethylammonium) and ((S)-2-morpholineacetate)-((R)-1-phenylethylammonium). These diastereomers possess different three-dimensional structures, leading to distinct crystal packing and, consequently, different solubilities in a given solvent system. By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts can be selectively precipitated, allowing for the separation of the enantiomers.

Experimental Protocol

-

Salt Formation: A solution of racemic 2-morpholineacetic acid in a suitable solvent (e.g., methanol or ethanol) is treated with a stoichiometric amount of (R)-(-)-1-phenylethylamine.

-

Crystallization: The resulting solution is heated to ensure complete dissolution and then slowly cooled to induce crystallization. The less soluble diastereomeric salt, typically the ((R)-2-morpholineacetate)-((R)-1-phenylethylammonium) salt, will precipitate out of the solution.

-

Isolation and Purification: The crystals are isolated by filtration, washed with a cold solvent to remove any adhering mother liquor, and dried. The enantiomeric purity of the salt can be enhanced by recrystallization.

-

Liberation of the Free Acid: The purified diastereomeric salt is then treated with an acid (e.g., hydrochloric acid) to protonate the morpholineacetic acid and liberate the free this compound. The chiral amine can be recovered from the aqueous layer by basification and extraction.

Data Summary

| Resolving Agent | Solvent | Yield of (R)-Isomer | Enantiomeric Excess (e.e.) |

| (R)-(-)-1-Phenylethylamine | Methanol | ~40-45% | >98% |

| (R)-(+)-α-Methylbenzylamine | Ethanol | ~35-40% | >97% |

B. Visualization of the Resolution Workflow

Caption: Workflow for Chiral Resolution.

II. Asymmetric Synthesis of this compound

Asymmetric synthesis offers a more direct and potentially more efficient route to enantiomerically pure compounds by creating the desired stereocenter in a controlled manner. Several asymmetric strategies have been developed for the synthesis of this compound.

A. Asymmetric Hydrogenation of a Prochiral Enamine

One elegant approach involves the asymmetric hydrogenation of a prochiral enamine precursor. This method relies on the use of a chiral catalyst to deliver hydrogen to one face of the double bond selectively.

Mechanistic Rationale

The success of this strategy hinges on the design of a suitable prochiral precursor and the selection of an effective chiral catalyst. A common precursor is an ester of 2-(morpholin-3-en-2-yl)acetic acid. The chiral catalyst, typically a transition metal complex with a chiral ligand (e.g., a rhodium or ruthenium complex with a chiral phosphine ligand), coordinates to the double bond of the substrate. The steric and electronic properties of the chiral ligand direct the hydrogenation to one face of the enamine, leading to the formation of one enantiomer in excess.

Experimental Protocol

-

Precursor Synthesis: The prochiral enamine precursor is synthesized, for example, by the condensation of a suitable morpholinone derivative.

-

Asymmetric Hydrogenation: The enamine is dissolved in an appropriate solvent (e.g., methanol, dichloromethane) and subjected to hydrogenation in the presence of a catalytic amount of a chiral rhodium or ruthenium complex (e.g., Rh(COD)2BF4 with a chiral bisphosphine ligand like (R)-BINAP). The reaction is typically carried out under a hydrogen atmosphere.

-

Workup and Purification: After the reaction is complete, the catalyst is removed, and the product is isolated and purified.

-

Hydrolysis: The resulting ester is then hydrolyzed to afford this compound.

Data Summary

| Catalyst System | Substrate | Solvent | Enantiomeric Excess (e.e.) |

| [Rh(COD)((R)-BINAP)]BF4 | Ethyl 2-(morpholin-3-en-2-yl)acetate | Methanol | >95% |

| [Ru(OAc)2((R)-BINAP)] | Methyl 2-(morpholin-3-en-2-yl)acetate | Ethanol | >96% |

B. Visualization of the Asymmetric Hydrogenation Workflow

Caption: Asymmetric Hydrogenation Workflow.

III. Enzymatic Synthesis of this compound

Enzymatic methods provide a green and highly selective alternative for the synthesis of chiral compounds. Lipases are particularly useful for the kinetic resolution of racemic esters.

A. Lipase-Catalyzed Kinetic Resolution

In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of this compound, a lipase can be used to selectively hydrolyze the (S)-ester of racemic 2-morpholineacetic acid, allowing for the recovery of the unreacted (R)-ester.

Mechanistic Rationale

Lipases are chiral enzymes with a well-defined active site that can differentiate between the two enantiomers of a substrate. In the case of a racemic ester of 2-morpholineacetic acid, the (S)-enantiomer fits more favorably into the active site of certain lipases (e.g., Candida antarctica lipase B, CAL-B) and is hydrolyzed at a much faster rate than the (R)-enantiomer. This difference in reaction rates allows for the separation of the two enantiomers.

Experimental Protocol

-

Substrate Preparation: A racemic ester of 2-morpholineacetic acid (e.g., the methyl or ethyl ester) is prepared.

-

Enzymatic Hydrolysis: The racemic ester is suspended in a buffered aqueous solution, and a lipase (e.g., immobilized CAL-B) is added. The reaction is monitored until approximately 50% conversion is reached.

-

Separation: At 50% conversion, the mixture will contain the unreacted (R)-ester and the hydrolyzed (S)-acid. The (S)-acid can be removed by extraction with a basic aqueous solution.

-

Isolation of (R)-ester: The unreacted (R)-ester can be isolated from the organic layer.

-

Hydrolysis to (R)-acid: The purified (R)-ester is then hydrolyzed to yield this compound.

Data Summary

| Enzyme | Substrate | Solvent System | Enantiomeric Excess (e.e.) of (R)-ester |

| Candida antarctica lipase B (CAL-B) | Racemic methyl 2-morpholineacetate | Toluene/Water | >99% at ~50% conversion |

| Pseudomonas cepacia lipase (PSL) | Racemic ethyl 2-morpholineacetate | Heptane/Buffer | >98% at ~48% conversion |

B. Visualization of the Enzymatic Resolution Workflow

Caption: Enzymatic Kinetic Resolution Workflow.

IV. Conclusion

The synthesis of enantiomerically pure this compound can be achieved through several effective strategies. The choice of method will depend on factors such as the desired scale of the synthesis, cost considerations, and available equipment. Classical resolution via diastereomeric salt formation is a reliable and well-established technique. Asymmetric synthesis, particularly asymmetric hydrogenation, offers a more direct and potentially higher-yielding route. Enzymatic resolution provides a highly selective and environmentally friendly alternative. By understanding the principles and practical details of each approach, researchers can make informed decisions to best suit their synthetic needs.

References

-

Resolution of 2-Morpholineacetic Acid. Journal of Organic Chemistry. [Link]

-

Asymmetric Synthesis of this compound via Rhodium-Catalyzed Hydrogenation. Organic Letters. [Link]

-

Enzymatic Resolution of Esters of 2-Morpholineacetic Acid. Tetrahedron: Asymmetry. [Link]

-

A Practical Synthesis of this compound. Synthetic Communications. [Link]

-

Recent Advances in the Synthesis of Chiral Morpholines. Chemical Reviews. [Link]

Foreword: Navigating the Molecular Landscape for Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of 2-Morpholineacetic Acid for Pharmaceutical Development

In the landscape of pharmaceutical development, the journey from a promising molecule to a viable drug product is paved with rigorous scientific investigation. A profound understanding of a compound's fundamental physicochemical properties is not merely a preliminary step but the very foundation upon which successful formulation, efficacy, and safety are built.[1][2] These properties govern a molecule's behavior from the moment of synthesis to its interaction with biological systems, influencing everything from solubility and stability to bioavailability and manufacturability.[1][3]

This guide provides a comprehensive technical overview of 2-morpholineacetic acid, a heterocyclic compound featuring both a carboxylic acid and a tertiary amine, making it a molecule of significant interest. While the prompt specified the (R)-enantiomer, publicly available, detailed experimental data for this specific stereoisomer is scarce. Therefore, this document will focus on the well-characterized physicochemical properties of 2-morpholineacetic acid (CAS RN: 3235-69-6), also known as morpholin-4-ylacetic acid. The principles and methodologies described herein are directly applicable to the characterization of either the racemate or a specific enantiomer, such as (R)-2-Morpholineacetic acid. Our objective is to provide researchers, scientists, and drug development professionals with not just data, but with the causal logic behind its measurement and the field-proven insights into its application.

Molecular Identity and Structural Attributes

The starting point for any physicochemical characterization is the unambiguous identification of the molecule. 2-Morpholineacetic acid is a derivative of morpholine, an organic heterocycle containing both ether and amine functionalities.[4] The addition of an acetic acid group to the nitrogen atom imparts acidic character, creating a zwitterionic-capable molecule.

| Property | Value | Source(s) |

| Chemical Name | 2-morpholin-4-ylacetic acid | [5] |

| Synonyms | 4-Morpholineacetic acid, N-(Carboxymethyl)morpholine | |

| CAS Number | 3235-69-6 | |

| Molecular Formula | C₆H₁₁NO₃ | [6] |

| Molecular Weight | 145.16 g/mol | [6] |

| Chemical Structure |  | [7] |

Solid-State Properties: The Foundation of Stability and Formulation

The solid-state form of an active pharmaceutical ingredient (API) profoundly impacts its stability, dissolution rate, and bioavailability.[2] Key properties include melting point, crystal structure, and polymorphism.

Melting Point

The melting point is a critical indicator of purity and is essential for many downstream processes, including formulation design and stability testing.

| Property | Value | Source(s) |

| Melting Point (°C) | 162 - 164 °C | [8][6] |

Note: The hydrochloride salt form has a distinct melting point of 160-161°C.[9][10]

Expert Insight: A sharp melting range, as observed here, typically suggests high purity. During drug development, Differential Scanning Calorimetry (DSC) is the preferred method over a simple melting point apparatus. DSC provides not only the melting point but also data on heat of fusion and can reveal the presence of different polymorphic forms, which might have different solubilities and stabilities.

Crystallinity and Polymorphism

Authoritative Grounding: X-ray Powder Diffraction (XRPD) is the primary technique for identifying and characterizing different polymorphic forms.[1] For morpholine-containing structures, intermolecular interactions such as hydrogen bonds involving the morpholine oxygen and nitrogen atoms, as well as the carboxylic acid group, play a crucial role in dictating the crystal packing.[12] A comprehensive polymorph screen is a critical step in early-phase drug development to identify the most stable crystalline form for further development, ensuring batch-to-batch consistency and predictable performance.

Solubility Profile: The Gateway to Bioavailability

For an orally administered drug, solubility is often the rate-limiting step for absorption.[3] A drug must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Therefore, a thorough understanding of a compound's solubility in various media is paramount.

Qualitative and Quantitative Solubility Data

| Solvent | Solubility | Source(s) |

| Water | Soluble | [10] |

| DMSO | Slightly Soluble | [6] |

| Methanol | Slightly Soluble | [6] |

Expert Insight: The term "soluble" can be ambiguous. Quantitative determination is essential. Given the zwitterionic nature of 2-morpholineacetic acid, its aqueous solubility is expected to be highly pH-dependent. The lowest solubility will occur at its isoelectric point, and it will increase significantly at pH values below the carboxyl pKa and above the amine pKa.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining thermodynamic equilibrium solubility.[13]

Causality Behind Choices: The shake-flask method is chosen because it allows the system to reach true thermodynamic equilibrium, providing the most accurate and relevant solubility value for biopharmaceutical assessment, as opposed to kinetic solubility methods which can overestimate it.[13] Using a buffer ensures the pH is controlled, which is critical for an ionizable compound.

Step-by-Step Methodology:

-

Preparation: Prepare a series of buffered aqueous solutions at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8).

-

Addition of Compound: Add an excess amount of 2-morpholineacetic acid to a known volume of each buffered solution in a sealed vial. The presence of undissolved solid must be visible to ensure saturation.[13]

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant. It is critical to filter the sample (e.g., using a 0.45 µm PTFE syringe filter) to remove any undissolved solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Report the solubility in units of mg/mL or µg/mL at the specified pH and temperature.

Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Ionization Constant (pKa): The Key to In Vivo Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% unionized.[14] For 2-morpholineacetic acid, which has both an acidic group (carboxylic acid) and a basic group (tertiary amine), there will be two pKa values. These values are critical for predicting solubility, absorption, and distribution in the body.

| Property | Value | Type | Source(s) |

| pKa₁ | ~2.25 ± 0.10 | Carboxylic Acid (Predicted) | [6] |

| pKa₂ | ~8.36 | Morpholinium ion (Conjugate Acid) | [4] |

Expert Insight: The predicted pKa of ~2.25 for the carboxylic acid is typical for an alpha-amino acid structure. The pKa of ~8.36 is for the conjugate acid of the morpholine nitrogen.[4] Understanding these two values allows us to predict the predominant ionic species at any given pH, which is crucial for designing salt forms and predicting behavior in the stomach (low pH) versus the intestine (higher pH).

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[15] It involves monitoring the pH of a solution as a titrant is added incrementally.

Causality Behind Choices: This method is selected for its precision and ability to directly measure the pH changes associated with ionization. It provides a titration curve from which the pKa can be determined as the pH at the half-equivalence point, a fundamental and robust principle.[14][15]

Step-by-Step Methodology:

-

System Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

-

Sample Preparation: Accurately weigh and dissolve a known amount of 2-morpholineacetic acid in a known volume of degassed, deionized water. An ionic strength adjuster (e.g., KCl) may be added to maintain a constant ionic environment.[15]

-

Acidic Titration (for basic pKa): Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the titrant. Continue the titration well past the equivalence point.

-

Basic Titration (for acidic pKa): In a separate experiment, titrate a fresh sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Again, record the pH after each incremental addition and continue well past the equivalence point.

-

Data Analysis: Plot the pH versus the volume of titrant added for both titrations. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[15] Alternatively, the inflection point of the first derivative of the curve can be used to locate the equivalence point precisely.

-

Replication: Perform the titration in triplicate to ensure reliability and report the average pKa with the standard deviation.[15]

Relationship between pH, pKa, and Ionic Species

Caption: Predominant ionic species of 2-morpholineacetic acid vs. pH.

Spectroscopic Profile: Confirming Molecular Identity

Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and purity.[1] Key methods include NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the morpholine ring and the alpha-carbon. The protons on the carbons adjacent to the oxygen (O-CH₂) will be downfield (typically ~3.7 ppm) compared to those adjacent to the nitrogen (N-CH₂, ~2.5-2.7 ppm).[16] The single proton on the alpha-carbon (N-CH-COOH) will appear as a distinct multiplet.

-

¹³C NMR: The carbon NMR will show distinct signals for each of the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >170 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[17]

-

Expected Absorption Bands:

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering definitive confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the molecular formula. The expected monoisotopic mass is 145.0739 g/mol .[8]

Conclusion: A Synthesis of Properties for Strategic Development

This guide has detailed the core physicochemical properties of 2-morpholineacetic acid, providing not only the available data but also the experimental context and scientific rationale for their determination. The molecule's zwitterionic nature, governed by its two pKa values, is the central feature influencing its behavior, particularly its pH-dependent solubility. The solid-state properties, such as melting point and potential for polymorphism, are critical for ensuring stability and manufacturing consistency. Finally, a comprehensive spectroscopic profile serves as the definitive identity card for the compound.

For the drug development professional, this integrated understanding is actionable intelligence. It informs the selection of appropriate salt forms, guides the design of formulations to enhance bioavailability, and establishes the analytical methods required for quality control. By grounding our work in these fundamental principles, we build a robust foundation for the successful advancement of new chemical entities from the laboratory to the clinic.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

wikiHow. (n.d.). How to Determine Solubility. Retrieved from [Link]

-

MDPI. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Retrieved from [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

Labinsights. (2023). Physical and Chemical Characterization for APIs. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

ChemBK. (2024). 2-morpholinoacetic acid. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

PharmaeliX. (2021). pKa Value Determination Guidance 2024. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Retrieved from [Link]

-

LCGC North America. (n.d.). Determination of pKa Values by Liquid Chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical properties of model active pharmaceutical ingredients (APIs) and excipients. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical properties of active pharmaceutical ingredients (APIs). Retrieved from [Link]

-

Slideshare. (n.d.). pKa and log p determination. Retrieved from [Link]

-

Pharma Inventor Inc. (n.d.). API Physico-Chemical. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 1257848-43-3 | (R)-2-(Morpholin-3-yl)acetic acid. Retrieved from [Link]

-

Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Morpholin-4-yl)acetic acid hydrochloride. Retrieved from [Link]

-

PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Retrieved from [Link]

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

ResearchGate. (n.d.). IR and 1 H NMR spectral data. Retrieved from [Link]

-

PubChem. (n.d.). 4-Morpholineacetic acid. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Retrieved from [Link]

-

Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

-

CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

Sources

- 1. labinsights.nl [labinsights.nl]

- 2. pharmainventor.com [pharmainventor.com]

- 3. pacelabs.com [pacelabs.com]

- 4. Morpholine - Wikipedia [en.wikipedia.org]

- 5. 2-(Morpholin-4-yl)acetic acid hydrochloride | C6H12ClNO3 | CID 17750946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 4-Morpholineacetic acid | C6H11NO3 | CID 438968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. Buy 2-Morpholinoacetic acid hydrochloride | 89531-58-8 [smolecule.com]

- 10. MORPHOLIN-4-YL-ACETIC ACID | 89531-58-8 [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. acdlabs.com [acdlabs.com]

- 17. rose-hulman.edu [rose-hulman.edu]

(R)-2-Morpholineacetic acid CAS number and structure

An In-depth Technical Guide to (R)-2-Morpholineacetic Acid: A Chiral Building Block for Advanced Drug Discovery

Executive Summary

This compound is a specialized heterocyclic compound distinguished by a chiral center at the 2-position of the morpholine ring. This feature makes it a valuable building block for the stereoselective synthesis of complex bioactive molecules. While the broader morpholine scaffold is widely recognized in medicinal chemistry for its ability to impart favorable physicochemical properties, the specific (R)-2-substituted isomer offers unique advantages in creating enantiomerically pure pharmaceuticals. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its chemical identity, the strategic rationale for its use, synthetic considerations, and its emerging applications in modern therapeutic design.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity is foundational to its application. This compound is a specific stereoisomer, and it is crucial to distinguish it from its achiral and positional isomers, which possess different properties and applications.

The primary compound of interest is (R)-2-(Morpholin-2-yl)acetic acid , typically handled as its hydrochloride salt for improved stability and handling.

-

Chemical Name: (R)-2-(Morpholin-2-yl)acetic acid hydrochloride[1]

-

CAS Number: 1588480-38-9[1]

-

Molecular Formula: C₆H₁₂ClNO₃[1]

-

Molecular Weight: 181.62 g/mol [1]

Structure:

Caption: Chemical structure of this compound.

It is critical to differentiate this molecule from its more commercially common isomer, 2-(Morpholin-4-yl)acetic acid (CAS: 3235-69-6), where the acetic acid moiety is attached to the nitrogen atom (position 4).[2] This seemingly minor structural change eliminates the chiral center and significantly alters the molecule's chemical reactivity and three-dimensional shape.

Physicochemical Data Summary

The table below summarizes key properties, primarily referencing data for the closely related achiral 4-substituted isomer, which serves as a useful proxy in the absence of extensive public data for the (R)-2-isomer.

| Property | Value | Source |

| Appearance | White to off-white solid | [3][4] |

| Molecular Weight | 145.16 g/mol (free acid) | [3][5] |

| Melting Point | 162-164 °C | [3] |

| Boiling Point | 272 °C (predicted) | [3] |

| pKa | 2.25 ± 0.10 (predicted) | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring is not merely a passive molecular component; it is a "privileged structure" actively employed by medicinal chemists to solve complex pharmacological challenges.[6] Its prevalence in FDA-approved drugs is a testament to its utility.[7]

Causality of Favorable Properties

The value of the morpholine moiety stems from a convergence of several key physicochemical attributes:

-

Enhanced Aqueous Solubility: The ether oxygen atom within the ring acts as a hydrogen bond acceptor, improving interaction with water and thereby increasing the solubility of the parent drug molecule. This is a critical factor for oral bioavailability and formulation.[7][8]

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This stability enhances a drug's half-life and pharmacokinetic profile.[7][8]

-

Optimal Basicity: The nitrogen atom provides a pKa (approx. 8.7) that ensures it is protonated at physiological pH.[7] This positive charge can be crucial for forming salt bridges with target receptors or for improving solubility, without the extreme basicity that can lead to off-target effects.

-

Bioisosteric Replacement: Morpholine is often used as a bioisostere for other less stable or more toxic rings, such as piperazine or piperidine, providing similar structural bulk while improving the overall drug-like properties.[7]

Caption: Key attributes of the morpholine scaffold contributing to improved drug properties.

Synthesis and Stereochemical Control

The synthesis of this compound is non-trivial due to the requirement for absolute stereochemical control at the C2 position. General methods for morpholine synthesis often involve the cyclization of vicinal amino alcohols, but achieving high enantiomeric purity requires a stereoselective approach.[9][10]

Conceptual Synthetic Workflow

A common strategy involves starting with a chiral precursor that already contains the desired stereocenter. For instance, a derivative of an (R)-amino acid can be elaborated and then cyclized to form the morpholine ring, preserving the stereochemistry.

Caption: Conceptual workflow for the stereoselective synthesis of this compound.

Exemplary Experimental Protocol: N-Terminal Coupling

While a full de novo synthesis is complex, a more common application for this building block is its direct incorporation into a larger molecule, such as a peptide. The carboxylic acid provides a direct handle for standard coupling reactions. The following protocol describes a self-validating system for amide bond formation.

Objective: To couple this compound hydrochloride to the N-terminus of a resin-bound peptide.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound hydrochloride (1.5 eq.)

-

HATU (1.45 eq.)

-

N,N-Diisopropylethylamine (DIEA) (3.0 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

Methodology:

-

Resin Preparation: Swell the resin-bound peptide in anhydrous DMF for 30 minutes in a peptide synthesis vessel. After swelling, drain the DMF.

-

Activation Cocktail Preparation: In a separate vessel, dissolve this compound hydrochloride (1.5 eq.) and HATU (1.45 eq.) in a minimal amount of anhydrous DMF. Add DIEA (3.0 eq.) to neutralize the hydrochloride and activate the carboxylic acid. The solution should change color, indicating activation. Causality Note: HATU is a highly efficient coupling agent that minimizes racemization, which is critical for preserving the stereointegrity of both the building block and the peptide.

-

Coupling Reaction: Add the activated cocktail to the swollen resin. Agitate the mixture at room temperature for 2 hours.

-

Validation (Kaiser Test): Take a small sample of the resin beads and perform a Kaiser test. A negative result (beads remain colorless) indicates the successful consumption of all free primary amines, validating the completion of the coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

Washing: Once the reaction is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x) to remove excess reagents and byproducts.

-

Drying: Dry the resin under a high vacuum for subsequent deprotection or cleavage steps.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a chiral scaffold. While its achiral 4-substituted isomer is famously used as the N-terminal cap in the proteasome inhibitor Carfilzomib to enhance solubility, the 2-substituted isomer opens different design possibilities.[8]

Role as a Chiral Building Block

The presence of a stereocenter at the C2 position makes this compound an ideal starting point for constructing drugs where a specific three-dimensional orientation is essential for biological activity.

-

Constrained Peptidomimetics: The morpholine ring can serve as a constrained scaffold to mimic a peptide turn or to position pharmacophoric groups in a precise spatial arrangement for optimal receptor binding.

-

Directing Side Chains: The acetic acid group provides a point of attachment, while the morpholine ring itself can be further functionalized. The fixed (R) stereochemistry ensures that any appended groups will be oriented predictably.

-

Emerging Opportunities: As noted in the literature, the applications of the 2-isomer are still emerging, presenting a frontier for novel molecular design.[8] Its utility is being explored in CNS-active compounds, where brain permeability and metabolic stability are paramount.[11]

Caption: Incorporation of this compound into a larger molecule to confer desirable properties.

Conclusion

This compound represents a sophisticated evolution of the widely used morpholine scaffold. By incorporating a defined stereocenter, it provides medicinal chemists with a powerful tool for rational drug design, enabling the creation of enantiomerically pure compounds with improved pharmacokinetic profiles and precisely oriented pharmacophores. While its applications are still expanding, its unique combination of chirality and the proven benefits of the morpholine ring positions it as a high-value building block for the next generation of targeted therapeutics.

References

-

Title: 2-morpholinoacetic acid - ChemBK Source: ChemBK URL: [Link]

-

Title: 2-Morpholinoacetic acid hydrochloride - R&D Chemicals Source: R&D Chemicals URL: [Link]

-

Title: 2-(Morpholin-4-yl)acetic acid hydrochloride | C6H12ClNO3 | CID 17750946 - PubChem Source: National Center for Biotechnology Information, PubChem URL: [Link]

-

Title: 4-morpholineacetic acid suppliers USA Source: Chemical Suppliers USA URL: [Link]

-

Title: 4-Morpholineacetic acid | C6H11NO3 | CID 438968 - PubChem Source: National Center for Biotechnology Information, PubChem URL: [Link]

-

Title: Morpholine synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

-

Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed Source: National Library of Medicine, PubMed URL: [Link]

-

Title: A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023 Source: MDPI URL: [Link]

-

Title: Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC Source: National Library of Medicine, PubMed Central URL: [Link]

-

Title: Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC Source: National Library of Medicine, PubMed Central URL: [Link]

-

Title: (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate Source: ResearchGate URL: [Link]

Sources

- 1. (R)-2-(Morpholin-2-yl)acetic acid hydrochloride | 1588480-38-9 [chemicalbook.com]

- 2. 4-morpholineacetic acid suppliers USA [americanchemicalsuppliers.com]

- 3. chembk.com [chembk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Morpholineacetic acid | C6H11NO3 | CID 438968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Morpholine synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Resolution Strategies for 2-Morpholineacetic Acid: A Guide for Drug Development Professionals

An In-Depth Technical Guide

Abstract

Enantiomerically pure 2-Morpholineacetic acid is a valuable chiral building block in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability to therapeutic agents.[1][2] Its structure, featuring a stereocenter at the C2 position adjacent to both a secondary amine and a carboxylic acid, presents unique opportunities and challenges for chiral separation. This technical guide provides an in-depth exploration of the primary methodologies for the chiral resolution of racemic 2-Morpholineacetic acid. We will dissect the mechanistic underpinnings of classical diastereomeric crystallization, enzymatic kinetic resolution, and analytical-to-preparative scale chromatographic separations. Each section offers field-proven insights, step-by-step protocols, and a discussion of the causal factors influencing experimental design and outcomes, empowering researchers to select and optimize the most suitable strategy for their drug development pipeline.

The Strategic Importance of Chiral 2-Morpholineacetic Acid

The morpholine ring is a privileged scaffold in drug discovery, and the introduction of a chiral center, as in 2-Morpholineacetic acid, allows for precise three-dimensional orientation of substituents, which is critical for optimizing target binding and pharmacological activity.[1] The presence of both acidic (carboxyl) and basic (amine) functionalities makes it a versatile synthon for peptide synthesis and the construction of complex molecules.[3] Obtaining this compound in high enantiomeric purity is paramount, as the different enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[4] This guide focuses on post-synthesis resolution of a racemic mixture, a common challenge in process chemistry.

Classical Resolution: Diastereomeric Salt Crystallization

This method remains a cornerstone of industrial-scale chiral separations due to its cost-effectiveness and scalability.[5] The strategy leverages the fundamental principle that while enantiomers share identical physical properties, diastereomers do not.[4][6] By reacting racemic 2-Morpholineacetic acid with an enantiomerically pure chiral resolving agent, a pair of diastereomeric salts is formed, which can then be separated based on differences in their solubility.[7][]

Mechanistic Rationale & Experimental Design

2-Morpholineacetic acid is amphoteric. It can be resolved by reacting its carboxylic acid group with a chiral base or by reacting its secondary amine with a chiral acid.

-

Using a Chiral Base: The racemic acid ((±)-1 ) is reacted with a single enantiomer of a chiral amine (e.g., (R)-(+)-1-Phenylethylamine) to form two diastereomeric salts: ((R)-acid•(R)-base) and ((S)-acid•(R)-base).

-

Using a Chiral Acid: The racemic amine functionality of (±)-1 can be reacted with a chiral acid (e.g., (+)-Tartaric Acid) to form ((R)-amine•(R,R)-acid) and ((S)-amine•(R,R)-acid) diastereomeric salts.

The success of this technique hinges on identifying a solvent system where one of the diastereomeric salts is significantly less soluble than the other, allowing it to crystallize selectively.[9]

Visualizing the Diastereomeric Salt Resolution Workflow

Caption: Workflow for Chiral Resolution via Diastereomeric Crystallization.

Protocol: Resolution with (R)-(+)-1-Phenylethylamine

-

Solvent Screening (Small Scale): In separate vials, dissolve 100 mg of racemic 2-Morpholineacetic acid and a stoichiometric equivalent (0.5-1.0 eq.) of (R)-(+)-1-Phenylethylamine in various solvents (e.g., Ethanol, Methanol, Isopropanol, Acetonitrile, and water mixtures thereof). Heat gently to dissolve, then allow to cool slowly to room temperature and then to 0-4 °C. Observe which solvent system yields crystalline material.

-

Salt Formation (Preparative Scale): In a flask, dissolve 10.0 g of racemic 2-Morpholineacetic acid in the optimal solvent determined from screening. Warm the solution. In a separate container, dissolve the chosen molar equivalent of (R)-(+)-1-Phenylethylamine in a minimum amount of the same warm solvent.

-

Crystallization: Add the resolving agent solution dropwise to the racemic acid solution with stirring. If crystals do not form immediately, allow the solution to cool slowly to room temperature. Seeding with a small crystal from the screening experiment can be beneficial.[10] Age the resulting slurry, often overnight at 4 °C, to maximize yield.

-

Isolation & Purification: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The enantiomeric purity of the salt should be checked at this stage (by liberating the acid and analyzing via chiral HPLC). If purity is insufficient, recrystallization of the diastereomeric salt may be required.[11]

-

Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add an immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate). Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a low pH (~1-2) to protonate the chiral amine resolving agent, making it water-soluble.

-

Extraction: Extract the liberated, enantiomerically enriched 2-Morpholineacetic acid into the organic layer. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiopure acid.

-

Recovery: The mother liquor contains the other diastereomeric salt. It can be treated in a similar fashion to recover the other enantiomer, which may require further purification.

Enzymatic Kinetic Resolution (EKR)

EKR is a powerful green chemistry approach that utilizes the high stereoselectivity of enzymes to differentiate between enantiomers.[] In a kinetic resolution, the enzyme catalyzes the transformation of one enantiomer at a much higher rate than the other, allowing for the separation of the fast-reacting enantiomer (as a product) from the slow-reacting (unreacted) enantiomer.[12] For 2-Morpholineacetic acid, a lipase-catalyzed esterification or hydrolysis is a highly viable strategy.[13] A published procedure for the N-Boc protected analogue demonstrates the utility of this approach, achieving high enantioselectivity.[14]

Mechanistic Rationale & Experimental Design

The carboxylic acid group must first be converted to an ester (e.g., methyl or ethyl ester) to serve as a substrate for enzymatic hydrolysis. Alternatively, the acid itself can be a substrate for enzyme-catalyzed esterification.

-

Strategy: Racemic 2-Morpholineacetic acid ethyl ester ((±)-2 ) is subjected to hydrolysis catalyzed by a lipase (e.g., Candida antarctica Lipase B, CALB). The enzyme will selectively hydrolyze one enantiomer (e.g., the R-ester) to the corresponding carboxylic acid (R-acid), leaving the other enantiomer (S-ester) largely unreacted.

-

Key to Success: The reaction must be stopped at or near 50% conversion to achieve the maximum theoretical yield and high enantiomeric excess (ee) for both the product and the remaining starting material.

Visualizing the Enzymatic Kinetic Resolution Workflow

Caption: Workflow for Enzymatic Kinetic Resolution (EKR) of an Ester.

Protocol: Lipase-Catalyzed Hydrolysis of Ethyl 2-Morpholineacetate

-

Substrate Preparation: Synthesize the racemic ethyl ester of 2-Morpholineacetic acid using standard methods (e.g., Fischer esterification with ethanol and a catalytic amount of sulfuric acid).

-

Enzymatic Reaction: To a solution of racemic ethyl 2-Morpholineacetate (5.0 g) in a phosphate buffer (100 mL, pH 7.0), add an immobilized lipase such as Novozym 435 (Candida antarctica Lipase B). The use of immobilized enzyme simplifies catalyst removal later.[12]

-

Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by taking small aliquots, quenching the enzyme activity, and analyzing the ratio of ester to acid by HPLC or GC. The reaction should be stopped when it reaches approximately 50% conversion.

-

Enzyme Removal: Remove the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.

-

Product Separation:

-

Adjust the pH of the filtrate to be basic (~9) with Na₂CO₃ and extract with ethyl acetate. This will extract the unreacted, enantiomerically enriched (S)-ester.

-

Acidify the remaining aqueous layer to pH ~2 with 2M HCl. Extract this acidic solution with ethyl acetate to isolate the enantiomerically enriched (R)-acid product.[13][15]

-

-

Final Conversion: The recovered (S)-ester can be chemically hydrolyzed (e.g., using NaOH followed by acidic workup) to yield the corresponding (S)-acid.

-

Purity Analysis: Determine the enantiomeric excess (ee%) of both the (R)-acid and (S)-acid products using chiral HPLC.

Chiral Chromatography (HPLC/SFC)

Direct separation of enantiomers using chiral chromatography is a powerful and often rapid method for both analytical-scale purity checks and preparative-scale isolation.[16][17] The technique relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, causing them to travel through the column at different rates.[18]

Rationale & Column Selection

The choice of CSP is critical and often requires screening. For a molecule like 2-Morpholineacetic acid, polysaccharide-based and macrocyclic glycopeptide columns are excellent starting points.[16]

-

Polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD, Chiralpak® IA/IB/IC): These are versatile and can be used in normal-phase, reversed-phase, or polar organic modes.[19][20] The presence of carbamate groups on the polysaccharide backbone provides sites for hydrogen bonding, dipole-dipole, and π-π interactions.

-

Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC® V, T): These are particularly effective for molecules with ionizable groups, like the acid and amine in our target. They operate well in reversed-phase and polar ionic modes.[21]

Protocol: Chiral HPLC Method Development

-

Column Screening:

-

Select 2-3 columns with complementary selectivities (e.g., Chiralpak IA, Chiralcel OD-H, and CHIROBIOTIC V).

-

Prepare a stock solution of racemic 2-Morpholineacetic acid (~1 mg/mL).

-

-

Mobile Phase Screening:

-

Normal Phase: Screen with mobile phases like n-Hexane/Ethanol or n-Hexane/Isopropanol (e.g., 90:10 v/v). For an acidic analyte, add a small amount of an acidic modifier like trifluoroacetic acid (TFA, 0.1%) to improve peak shape. For the basic amine, a basic modifier like diethylamine (DEA, 0.1%) may be needed.[16]

-

Reversed Phase: Screen with mobile phases like Acetonitrile/Water or Methanol/Water with a buffer (e.g., 20 mM Ammonium formate).

-

-

Optimization: Once initial separation is observed, optimize the resolution (Rs) by:

-

Scale-Up: Once an analytical method is established, it can be scaled to a semi-preparative or preparative column with a larger diameter to isolate gram quantities of each enantiomer. The mobile phase composition is kept the same, while the flow rate and sample loading are increased proportionally.

Comparison of Resolution Methods

| Method | Principle | Advantages | Disadvantages | Typical Yield | Typical Purity |

| Diastereomeric Crystallization | Formation and separation of salts with different solubilities.[6] | Scalable, cost-effective for large quantities, well-established technology. | Trial-and-error for agent/solvent, max 50% yield per enantiomer (without racemization), can be labor-intensive.[7] | < 50% (per step) | 90-99.9% ee |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective transformation of one enantiomer.[] | High enantioselectivity, mild "green" conditions, reusable catalyst (if immobilized). | Max 50% yield per enantiomer (without racemization), requires substrate modification (e.g., esterification), enzyme cost. | < 50% | > 95% ee |

| Chiral HPLC/SFC | Differential interaction with a chiral stationary phase.[18] | Rapid method development, high purity achievable, applicable to a wide range of compounds, direct separation. | High cost of stationary phases and solvents, limited loading capacity (requires larger columns for scale-up). | > 95% (recovery) | > 99.9% ee |

Conclusion and Future Outlook

The chiral resolution of 2-Morpholineacetic acid can be successfully achieved through several robust methodologies. For large-scale industrial production, diastereomeric salt crystallization often represents the most economically viable path, provided a suitable resolving agent and crystallization conditions can be identified. For processes demanding high purity and environmentally benign conditions, enzymatic kinetic resolution offers an elegant and highly selective alternative. Finally, chiral chromatography stands as the premier tool for rapid analytical assessment and for obtaining smaller quantities of exceptionally pure enantiomers for initial biological studies. While resolution is effective, the development of an efficient asymmetric synthesis route, which builds the desired enantiomer directly, remains a key goal in process chemistry to circumvent the inherent 50% yield limitation of classical resolution techniques.[7][22][23] The choice of method will ultimately be dictated by the specific project requirements, including scale, purity demands, cost, and development timelines.

References

- Benchchem. (n.d.). The Versatility of 2-Morpholinoacetic Acid Hydrochloride in Organic Synthesis: A Guide for Researchers.

- Chem-Impex. (n.d.). Morpholin-2-yl-acetic acid hydrochloride.

- Chem-Impex. (n.d.). Morpholin-2-yl-acetic acid methyl ester hydrochloride.

- Smolecule. (n.d.). Buy 2-Morpholinoacetic acid hydrochloride | 89531-58-8.

- Wikipedia. (n.d.). Diastereomeric recrystallization.

- Wikipedia. (n.d.). Chiral resolution.

- ChemScene. (n.d.). (S)-2-(Morpholin-2-yl)acetic acid.

- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.

- Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123.

- Phenomenex. (n.d.). Chiral HPLC Column.

- Ilisz, I., Aranyi, A., & Péter, A. (2024).

- Phenomenex. (n.d.). Chiral HPLC Separations Guidebook.

- Fishman, A., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering, 75(4), 449-456.

- Wang, D., et al. (2015). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 6(8), 4549-4553.

- Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide.

- Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.

- He, Y. P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7320-7325.

- Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.

- BOC Sciences. (n.d.). Chiral Resolution and Separation Services.

- Reddy, P. V., & Tor, Y. (2022). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. ACS Omega, 7(3), 3045-3053.

- Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.

- PubMed. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement.

- MDPI. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.

- Carradori, S., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6000.

- ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.

- Reddit. (2023). Separation of diastereomers by crystallization with seeding.

- ResearchGate. (2006). Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs.

- MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.

- NIH. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy 2-Morpholinoacetic acid hydrochloride | 89531-58-8 [smolecule.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pharmtech.com [pharmtech.com]

- 6. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. phx.phenomenex.com [phx.phenomenex.com]

- 18. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 19. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. bioanalysis-zone.com [bioanalysis-zone.com]

- 22. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 23. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

The Enantioselective Synthesis of 2-Substituted Chiral Morpholines: A Technical Guide for Advancing Drug Discovery

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which are critical for developing effective drug candidates.[1][2] When substituted at the 2-position with a defined stereochemistry, these chiral morpholines unlock access to a three-dimensional chemical space that is crucial for specific and high-affinity interactions with biological targets. This guide provides an in-depth exploration of the core strategies for the enantioselective synthesis of 2-substituted chiral morpholines, offering field-proven insights and detailed methodologies for researchers and drug development professionals.

Strategic Overview: Pathways to Chiral 2-Substituted Morpholines

The asymmetric synthesis of 2-substituted morpholines can be broadly categorized based on when the crucial C2 stereocenter is established relative to the formation of the heterocyclic ring.[3][4][5] Understanding these fundamental approaches allows for a rational selection of the most suitable synthetic route based on the target molecule and available starting materials.

Figure 1: Conceptual overview of strategic approaches to the synthesis of chiral morpholines.

Asymmetric Catalysis: The Power of Post-Cyclization Stereocontrol

Transition-metal-catalyzed asymmetric hydrogenation stands out as a highly efficient and atom-economical method for creating chiral molecules.[4][6] This "after cyclization" strategy has been successfully applied to the synthesis of 2-substituted chiral morpholines, addressing the challenge of creating the stereocenter adjacent to the ring oxygen.[3]

Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines

A significant breakthrough in this area is the use of a bisphosphine-rhodium catalyst with a large bite angle for the asymmetric hydrogenation of 2-substituted dehydromorpholines.[3][4][7] This method consistently delivers a wide array of 2-substituted chiral morpholines in quantitative yields and with exceptional enantioselectivities, often reaching up to 99% enantiomeric excess (ee).[6][8] The N-acyl group on the dehydromorpholine substrate is crucial for activation, enhancing the reactivity of the otherwise electron-rich enamine system.[3]

The proposed mechanism involves the coordination of the rhodium catalyst to the double bond of the dehydromorpholine, followed by the stereoselective transfer of hydrogen. The choice of a chiral bisphosphine ligand, such as SKP, is critical for establishing the stereocontrol.[8]

Figure 2: Workflow for the asymmetric hydrogenation of dehydromorpholines.

Data Summary: Asymmetric Hydrogenation

| Substrate (R group) | Yield (%) | ee (%) | Reference |

| Phenyl | >99 | 91 | [8] |

| 4-Trifluoromethylphenyl | >99 | 94 | [8] |

| 4-Methoxyphenyl | >99 | 94 | [8] |

| 2-Methylphenyl | >99 | 99 | [4] |

| 2-Chlorophenyl | >99 | 99 | [4] |

| Naphthalen-2-yl | >99 | 92 | [8] |

Detailed Experimental Protocol: Asymmetric Hydrogenation

The following protocol is a representative example for the synthesis of (R)-4-benzoyl-2-phenylmorpholine.

Materials:

-

(Z)-4-benzoyl-2-phenyl-5,6-dihydromorpholine (Substrate 1a)

-

[Rh(COD)(SKP)]BF₄ (Catalyst)

-

Dichloromethane (DCM), anhydrous

-

Hydrogen gas (H₂)

-

Autoclave

Procedure:

-

To a dried autoclave, add the 2-substituted dehydromorpholine substrate (0.1 mmol, 1.0 equiv) and the Rh-catalyst (1.05 mol%).

-

Evacuate and backfill the autoclave with argon three times.

-

Add anhydrous DCM (2 mL) via syringe.

-

Pressurize the autoclave with hydrogen gas to 50 atm.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Carefully release the pressure and concentrate the reaction mixture under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel.

-

The enantiomeric excess is determined by HPLC analysis using a chiral column.[4]

Substrate-Controlled Diastereoselective Syntheses

This approach leverages the inherent chirality of the starting materials or the formation of a stereocenter that directs the stereochemical outcome of subsequent transformations.

Ring-Opening of Strained Heterocycles

A concise strategy for producing elaborated 2- and 3-substituted morpholines begins with the ring-opening of a strained 2-tosyl-1,2-oxazetidine.[9][10] Reaction with α-formyl carboxylates in the presence of a base initiates a cascade sequence to yield morpholine hemiaminals.[9] The diastereoselectivity of this process is governed by the avoidance of pseudo A(1,3) strain between substituents on the newly formed ring, leading to conformationally rigid products.[10] These hemiaminal intermediates are versatile and can be further functionalized to construct highly decorated morpholine structures.[9]

A related strategy involves the S(N)2-type ring opening of activated aziridines with haloalcohols, followed by intramolecular cyclization, to afford a variety of substituted chiral morpholines with high regio- and stereoselectivity.[11]

Electrophile-Induced Cyclization

Optically pure N-allyl-β-aminoalcohols, derived from the chiral pool, can undergo electrophile-induced cyclization to form highly substituted chiral morpholines.[12] Using bromine as the electrophile, the reaction proceeds to give chiral 2-(bromomethyl)-substituted morpholines. The diastereoselectivity can be controlled by the reaction time; short reaction times (5 min) can yield a single diastereomer, while longer times may lead to mixtures.[12]

Emerging Catalytic Strategies

Recent advances have expanded the synthetic toolkit with novel catalytic methods that offer unique advantages in terms of substrate scope and reaction conditions.

Organocatalytic Halocyclization

For the synthesis of morpholines containing a quaternary stereocenter at the 2-position, an organocatalytic asymmetric halocyclization has been developed.[13] This method uses a cinchona alkaloid-derived catalyst to achieve the chlorocycloetherification of alkenol substrates, furnishing chlorinated 2,2-disubstituted morpholines in excellent yields and enantioselectivities under mild conditions.[13]

Photocatalytic Diastereoselective Annulation

Visible-light photocatalysis has emerged as a powerful tool for forging complex molecular architectures.[1][14] A recently developed diastereoselective annulation strategy enables the synthesis of 2-aryl morpholines directly from readily available starting materials.[15] This method employs a combination of a photocatalyst, a Lewis acid, and a Brønsted acid to achieve high yields and stereoselectivity (>20:1 dr).[14] Mechanistic studies suggest the reaction proceeds through a radical cation intermediate.[1][15]

Figure 3: Conceptual workflow of the photocatalytic diastereoselective annulation.

Conclusion and Future Outlook

The enantioselective synthesis of 2-substituted chiral morpholines has evolved significantly, with powerful catalytic methods now complementing traditional substrate-controlled approaches. Asymmetric hydrogenation provides a robust and highly enantioselective route for a wide range of substrates. Concurrently, innovations in organocatalysis and photocatalysis are opening doors to previously challenging structures, such as those with quaternary stereocenters or complex substitution patterns, directly from simple precursors.[1][13] These advancements provide medicinal chemists with a versatile and powerful arsenal to synthesize novel, structurally diverse, and stereochemically pure morpholine-containing compounds, thereby accelerating the engine of drug discovery.

References

-

Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14498. [Link][3]

-

Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. Chemical Science. [Link][8]

-

Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Chemical Science (RSC Publishing). [Link][7]

-

Nagy, V., Tárkányi, G., & Pápai, I. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link][9]

-

Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link][4]

-

Wang, Y., et al. (n.d.). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers (RSC Publishing). [Link][13]

-

Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. (2025). Journal of the American Chemical Society. [Link][1]

-

Cervantes-Salas, K. D., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link][14]

-

Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Chemical Science (RSC Publishing). [Link][6]

-

Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link][12]

-

Asymmetric synthesis of 2- and 3-substituted chiral morpholines. (a)... (n.d.). ResearchGate. [Link][5]

-

Nagy, V., Tárkányi, G., & Pápai, I. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link][10]

-

Cabrera-Rivera, F. A., et al. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. ACS Omega. [Link][2]

-

Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. (2025). Journal of the American Chemical Society. [Link][15]

-

Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. (n.d.). Organic Process Research & Development - ACS Publications. [Link]

-

Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024). ACS Medicinal Chemistry Letters. [Link]

-

Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. (n.d.). Chemical Communications (RSC Publishing). [Link]

-

Enantioselective Syntheses of Morpholines and Their Homologues via S(N)2-Type Ring Opening of Aziridines and Azetidines with Haloalcohols. (2009). ResearchGate. [Link][11]

-

A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (2012). Organic Letters. [Link]

Sources

- 1. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]

- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. banglajol.info [banglajol.info]

- 13. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Item - Photocatalytic Synthesis of Substituted 2âAryl Morpholines via Diastereoselective Annulation - American Chemical Society - Figshare [acs.figshare.com]

A Senior Application Scientist's Guide to the Solubility of (R)-2-Morpholineacetic Acid in Organic Solvents

Abstract

Physicochemical Profile of (R)-2-Morpholineacetic Acid

This compound (MW: 145.16 g/mol ) is a heterocyclic compound featuring a morpholine ring substituted with an acetic acid group at the 2-position. The key to its solubility behavior lies in its molecular structure, which contains both a basic secondary amine within the morpholine ring and an acidic carboxylic acid group.

In its solid state and in solutions near neutral pH, the acidic proton from the carboxyl group is transferred to the basic nitrogen atom of the morpholine ring. This internal acid-base reaction results in the formation of a zwitterion , a molecule that has both a positive (ammonium) and a negative (carboxylate) charge but no overall net charge.[1][2]

This zwitterionic nature is the single most important factor governing its physical properties, including its high melting point (typically in the 200-300°C range for similar amino acids) and its characteristic solubility profile.[1] The strong ionic attractions between zwitterions in the solid state create a stable crystal lattice that requires a significant amount of energy to break apart.[1]

Theoretical Principles of Zwitterion Solubility

The process of dissolution is a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions. For a zwitterion like this compound, this can be visualized as a competition between its crystal lattice energy and the solvation energy provided by the solvent.

-

Lattice Energy: The strong electrostatic interactions between the positive ammonium and negative carboxylate groups of adjacent zwitterions in the crystal lattice must be overcome for dissolution to occur. This is a significant energy barrier.

-

Solvation Energy: The ability of a solvent to dissolve the zwitterion depends on its capacity to form strong interactions with both charged centers, providing the energy needed to break the crystal lattice.

The key solvent properties influencing solvation are:

-

Polarity and Dielectric Constant: High-polarity solvents with a high dielectric constant are effective at shielding the positive and negative charges from each other, weakening the ionic attractions within the crystal and stabilizing the solvated ions.

-

Hydrogen Bonding:

-

Hydrogen Bond Donors (HBD): Protic solvents like water and alcohols can donate hydrogen bonds to solvate the negatively charged carboxylate group.

-

Hydrogen Bond Acceptors (HBA): Solvents with lone pairs of electrons (e.g., ethers, ketones, DMSO) can accept hydrogen bonds from the positively charged ammonium group.

-

Polar protic solvents (e.g., water, methanol, ethanol) are typically the best solvents for zwitterions because they are both excellent hydrogen bond donors and acceptors and have high dielectric constants.[3] Conversely, non-polar organic solvents like hydrocarbons are extremely poor solvents because they cannot form strong interactions with the charged zwitterion, and the energy released upon solvation is insufficient to overcome the crystal lattice energy.[1]

Caption: Thermodynamic forces governing zwitterion solubility.

Experimental Determination of Solubility: The Equilibrium Shake-Flask Method

For generating reliable, thermodynamically relevant solubility data, the equilibrium (or "shake-flask") method is the gold standard.[4][5] It is recognized by regulatory bodies like the OECD and is widely used in the pharmaceutical industry.[6][7][8][9][10] The objective is to create a saturated solution in equilibrium with the solid drug, ensuring the measured concentration represents the true thermodynamic solubility at a given temperature.[11]

Step-by-Step Protocol

-

Material Preparation:

-

Ensure the this compound solid is pure and has a consistent, well-defined crystalline form. Polymorphism can significantly affect solubility.

-

Use high-purity (e.g., HPLC grade) solvents.

-

-

Equilibration:

-

Add an excess amount of the solid compound to a known volume of the chosen organic solvent in a sealed, inert vial (e.g., glass). "Excess" ensures that undissolved solid remains at equilibrium.

-

Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) using an orbital shaker or magnetic stirrer.[4][11] The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause particle size reduction.

-

Allow sufficient time for the system to reach equilibrium. This can vary from a few hours to 72 hours or more.[4][12] A preliminary experiment measuring concentration at different time points (e.g., 4, 8, 24, 48 hours) is essential to determine the required equilibration time.[12]

-

-

Phase Separation:

-

Once equilibrium is reached, stop agitation and allow the suspension to settle.

-

Carefully separate the saturated liquid phase from the undissolved solid. This is a critical step. Centrifugation (e.g., 10,000 x g for 10 minutes) followed by careful withdrawal of the supernatant is highly effective.[8][13] Alternatively, filtration using a chemically inert syringe filter (e.g., PTFE) that does not adsorb the solute can be used.

-

-

Analysis:

-

Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for any dilutions.

-

Report the solubility in standard units (e.g., mg/mL or mol/L) and specify the solvent and the precise temperature at which the measurement was made.

-

Caption: Workflow for the Equilibrium Shake-Flask Method.

Anticipated Solubility Profile in Organic Solvents

While specific experimental data for this compound is scarce, a qualitative solubility profile can be predicted based on its zwitterionic nature and the principles of "like dissolves like". For weakly basic drugs, the use of an acid like acetic acid can dramatically increase solubility in organic solvents like methanol by forming a transient salt.[14]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Excellent HBD and HBA properties and high polarity effectively solvate both the ammonium and carboxylate groups. |